2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O3/c1-22(2)12-14-6-5-9-17(20(14)32-22)31-13-19(30)27-11-10-18-28-16-8-4-3-7-15(16)21(29-18)23(24,25)26/h5-6,9H,3-4,7-8,10-13H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMWJDXENQFOCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCC3=NC4=C(CCCC4)C(=N3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Chemical Composition and Properties
- Molecular Formula : C₁₄H₁₈F₃N₃O₂
- Molecular Weight : 319.31 g/mol
- IUPAC Name : this compound
The compound features a benzofuran moiety linked via an ether bond to a trifluoromethyl-substituted tetrahydroquinazoline structure. This unique architecture is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within the body. Preliminary studies suggest that it may influence various biochemical pathways related to:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could lead to altered signaling pathways.
- Antimicrobial Activity : Investigations into its potential as an antimicrobial agent are ongoing.
Antitumor Activity
Recent studies have evaluated the antitumor properties of similar compounds derived from the same structural family. For instance, compounds with similar benzofuran structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 27.6 |
| Compound B | A549 (Lung Cancer) | 29.3 |
| Compound C | HeLa (Cervical Cancer) | 15.4 |
These findings indicate a promising avenue for further research into the antitumor efficacy of this compound.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Studies on related compounds have demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results warrant further exploration into the antimicrobial capabilities of the target compound.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several derivatives of benzofuran and evaluated their biological activities. The structure-activity relationship indicated that modifications to the benzofuran moiety could enhance antitumor activity significantly .
- In Vivo Studies : In vivo experiments involving animal models have shown that compounds with similar structures exhibit favorable pharmacokinetic profiles and tolerability at higher doses (>500 mg/kg) . These studies are crucial for understanding the therapeutic potential of the compound in clinical settings.
- Mechanistic Insights : Research indicates that the compound may interact with specific targets in cancer cells, leading to apoptosis or cell cycle arrest. Further mechanistic studies are needed to identify these targets definitively.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Trifluoromethyl-bearing Acetamides Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamides () share the -CF₃ group, which enhances electronegativity and resistance to oxidative metabolism.
B. Quinazolinone Derivatives N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () features a dioxoquinazoline system, contrasting with the tetrahydroquinazoline in the target compound. Saturation of the quinazoline ring in the latter may reduce planarity, affecting π-π stacking interactions in enzyme binding .
C. Thiadiazole-Triazine Hybrids N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () incorporates a thiadiazole ring, which confers rigidity and hydrogen-bonding capacity. The target compound’s dihydrobenzofuran moiety offers conformational flexibility, which might improve solubility compared to rigid thiadiazole systems .
Physicochemical and Spectroscopic Properties
Functional Comparisons
- Lipophilicity: The dihydrobenzofuran and tetrahydroquinazoline groups likely increase logP compared to sulfamoylphenyl-quinazolinones (), which possess polar sulfonamide groups .
- Metabolic Stability: The -CF₃ group in the target compound may prolong half-life relative to non-fluorinated analogs, as seen in pesticide derivatives () .
Research Findings and Challenges
- Synthesis Challenges: Intermediate isolation issues, as noted in for thioacetamide derivatives, may arise due to similar reactivity in the target compound’s quinazoline ring .
- Contradictions : While trifluoromethyl groups generally enhance stability, ’s benzothiazole analogs show varied bioactivity despite structural similarities, suggesting target specificity is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
